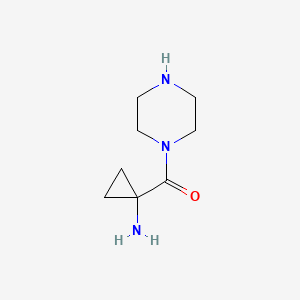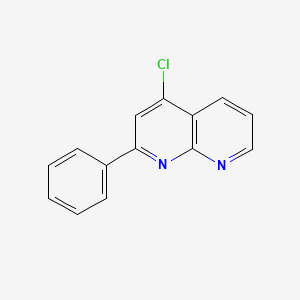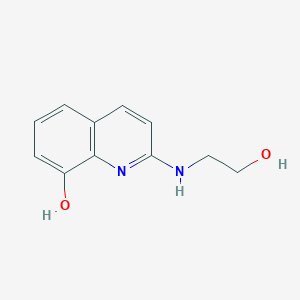
2-(2-Hydroxyethylamino)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxyethylamino)quinolin-8-ol is a quinoline derivative with a hydroxyethylamino group at the 2-position and a hydroxyl group at the 8-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline-8-ol as the starting material.
Reaction Steps: The hydroxyethylamino group is introduced through a nucleophilic substitution reaction. This involves reacting quinoline-8-ol with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature and pH.
Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like bromine or nitric acid are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinolines depending on the electrophile used.
科学研究应用
Chemistry: 2-(2-Hydroxyethylamino)quinolin-8-ol is used as a building block in organic synthesis, particularly in the construction of complex quinoline-based molecules. Biology: It serves as a probe in biological studies to understand quinoline interactions with biological macromolecules. Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its therapeutic properties. Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyethylamino group enhances its solubility and bioavailability, allowing it to penetrate biological membranes more effectively. The quinoline core interacts with nucleic acids and proteins, disrupting their function.
相似化合物的比较
Quinoline-8-ol: Lacks the hydroxyethylamino group.
2-Hydroxyethylamino-3-methylbutyric acid: Similar structure but different functional groups.
2-(2-Hydroxyethylamino)-5-nitrobenzonitrile: Contains a nitro group instead of a hydroxyl group.
Uniqueness: The presence of both hydroxyethylamino and hydroxyl groups in 2-(2-Hydroxyethylamino)quinolin-8-ol gives it unique chemical properties and biological activities compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-(2-hydroxyethylamino)quinolin-8-ol |
InChI |
InChI=1S/C11H12N2O2/c14-7-6-12-10-5-4-8-2-1-3-9(15)11(8)13-10/h1-5,14-15H,6-7H2,(H,12,13) |
InChI 键 |
HFCAULDSDLIVOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


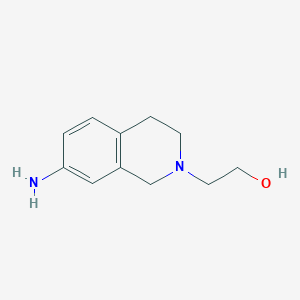
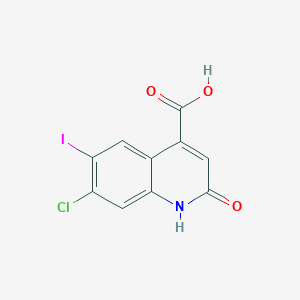
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)

![N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B15358286.png)

![Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)
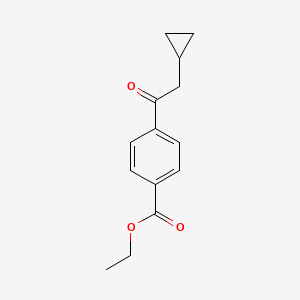

![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)
